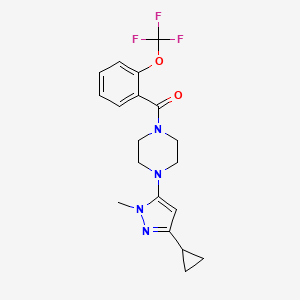

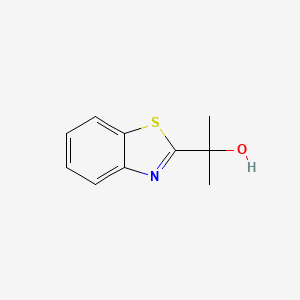

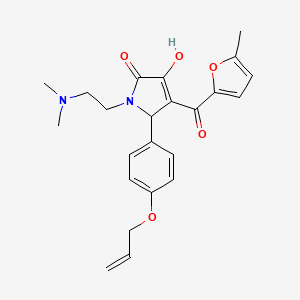

![molecular formula C16H11ClN2O4 B2796849 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338785-39-0](/img/structure/B2796849.png)

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole, also known as 5-Chloro-2-Furan-2-yl-3-Methyl-4-Nitro-1,2-Oxazole (CFO-MN), is a heterocyclic compound with a wide range of applications in the pharmaceutical and agricultural industries. CFO-MN has been extensively studied in recent years due to its unique properties and its ability to act as a ligand, chelating agent, and antioxidant. It has been demonstrated to have significant biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. In addition, CFO-MN has been shown to possess antioxidant, anti-tumor, and antidiabetic activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking Study of New 1,3-oxazole Clubbed Pyridyl-pyrazolines as Anticancer and Antimicrobial Agents

- Overview: This research highlights the synthesis of novel compounds, including those with a 1,3-oxazole structure similar to the compound , aiming at exploring their potential as anticancer and antimicrobial agents. The study presents the structural elucidation using spectroanalytical techniques and evaluates the compounds for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds demonstrated promising results in vitro, with compound 6(d) showing the highest potency. Additionally, all compounds were tested for their antibacterial and antifungal activities and showed considerable effectiveness against pathogenic strains. Molecular docking studies further suggest these compounds' potential to help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Molecular Docking and Synthesis for Biological Evaluation

Microwave Assisted Synthesis, Biological Evaluation, and Docking Studies of Novel Pyrazoline Derivatives as Potent Antiinflammatory and Antibacterial Agents

- Overview: This study revolves around the synthesis of a novel series of derivatives, including those with a 4,5-dihydro-1,3-oxazole structure, which were synthesized using microwave irradiation methods, proving to be more efficient than conventional methods. The synthesized compounds were characterized and screened for their in vivo anti-inflammatory and in vitro antibacterial activities. Several compounds displayed potent antibacterial activity, and compounds 4b and 4e, in particular, exhibited high in vivo anti-inflammatory activity. Molecular docking results in conjunction with biological data indicated that these compounds could serve as templates for anti-inflammatory activity (Ravula et al., 2016).

Synthesis and Potential Neurotrophic Activity

Synthesis and Biological Activity of Novel 5-(omega-aryloxyalkyl)oxazole Derivatives as Brain-Derived Neurotrophic Factor Inducers

- Overview: The research presents the synthesis of a series of 5-(omega-aryloxyalkyl)oxazole derivatives and their effects on brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. The compounds were synthesized by constructing an oxazole ring. Many of the derivatives significantly increased BDNF production in cells. One of the compounds showed potent activity and also demonstrated improvement in motor nerve conduction velocity and the tail-flick response in diabetic rats, accompanied by a recovery of BDNF levels in the sciatic nerve, indicating their potential neurotrophic activity (Maekawa et al., 2003).

Eigenschaften

IUPAC Name |

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-9H,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKRVSHGMGBFGK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

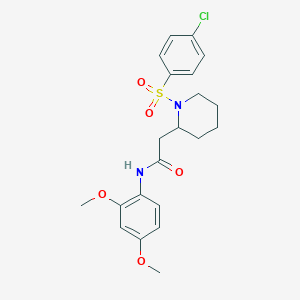

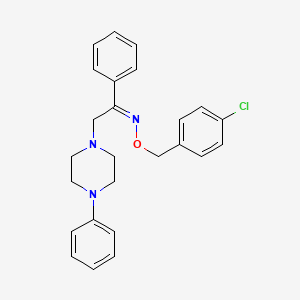

![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)

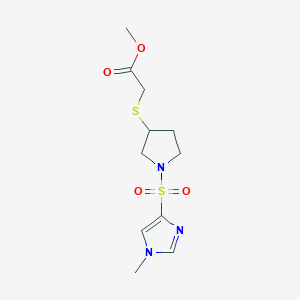

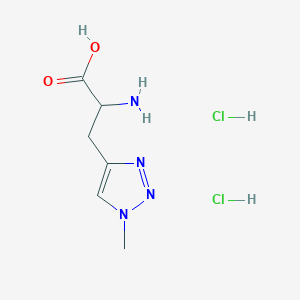

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

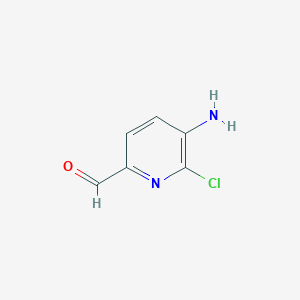

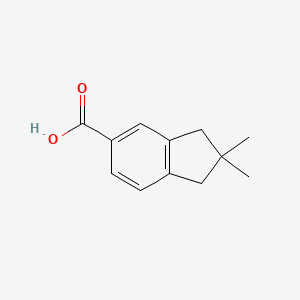

![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)